molecular formula C15H10ClFO4 B6410785 2-(3-Chloro-4-methoxycarbonylphenyl)-5-fluorobenzoic acid CAS No. 1261986-05-3

2-(3-Chloro-4-methoxycarbonylphenyl)-5-fluorobenzoic acid

Cat. No.: B6410785
CAS No.: 1261986-05-3
M. Wt: 308.69 g/mol
InChI Key: VQLADDUVDAMBJC-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methoxycarbonylphenyl)-5-fluorobenzoic acid is an organic compound with a complex structure that includes a chloro, methoxycarbonyl, and fluorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4-methoxycarbonylphenyl)-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4-bromobenzoic acid methyl ester with pinacol boronate ester in the presence of a palladium catalyst and potassium acetate under an inert atmosphere at elevated temperatures. The intermediate product is then oxidized using sodium periodate to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group.

    Reduction: Reduction reactions can target the chloro and fluorine substituents.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and fluorine positions.

Common Reagents and Conditions:

    Oxidation: Sodium periodate is commonly used for oxidation.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce dehalogenated compounds.

Scientific Research Applications

2-(3-Chloro-4-methoxycarbonylphenyl)-5-fluorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methoxycarbonylphenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets. The chloro and fluorine substituents can enhance binding affinity to target proteins, while the methoxycarbonyl group can participate in hydrogen bonding and other interactions. These properties make the compound a valuable tool in the study of molecular pathways and drug development.

Comparison with Similar Compounds

Uniqueness: 2-(3-Chloro-4-methoxycarbonylphenyl)-5-fluorobenzoic acid is unique due to the presence of both chloro and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(3-chloro-4-methoxycarbonylphenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO4/c1-21-15(20)11-4-2-8(6-13(11)16)10-5-3-9(17)7-12(10)14(18)19/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLADDUVDAMBJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692004
Record name 3'-Chloro-4-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261986-05-3
Record name 3'-Chloro-4-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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